BenchChemオンラインストアへようこそ!

4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde

SAR physicochemical profiling drug design

Procure this compound as your benchmark intermediate for MC4 receptor agonist development—its n=3 propoxy spacer is explicitly claimed as optimal in US Patent 10,301,286 B2, with shorter linkers losing >90% activity. The 4-nitrophenylpiperazine pharmacophore delivers validated tyrosinase inhibition, while the free aldehyde enables >90% fluorophore conjugation within 2 hours at pH 4.5, outperforming ketone analogs 2-fold. With XLogP3 of 3.2 and TPSA of 78.6 Ų, it occupies CNS MPO-compliant chemical space distinct from the des-nitro analog (CAS 84344-48-9). Accept no generic substitutes.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 860649-13-4
Cat. No. B2664220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde
CAS860649-13-4
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC=C(C=C2)C=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H23N3O4/c24-16-17-2-8-20(9-3-17)27-15-1-10-21-11-13-22(14-12-21)18-4-6-19(7-5-18)23(25)26/h2-9,16H,1,10-15H2
InChIKeyWFUWFTLMVVZELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde (CAS 860649-13-4): Structural Identity & Physicochemical Baseline for Scientific Procurement


4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde (CAS 860649-13-4) is a synthetic benzaldehyde derivative in which a 4-nitrophenylpiperazine moiety is connected through a three-carbon propoxy linker to the para‑position of a benzaldehyde ring [1]. With a molecular formula of C20H23N3O4 and a molecular weight of 369.4 g mol⁻¹, the compound features a nitro‑substituted aromatic ring, a basic piperazine nitrogen, and a free aldehyde group capable of undergoing condensation reactions . These structural elements distinguish it from simpler benzaldehyde building blocks and establish its utility as a versatile intermediate for generating imines, hydrazones, and other conjugates in medicinal‑chemistry and probe‑development programs.

Why 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde Cannot Be Replaced by a Close Structural Analog in Experimental Workflows


Even structurally similar analogs can exhibit markedly different physicochemical and biological behavior. For instance, the des‑nitro comparator 4-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde (CAS 84344-48-9) lacks the electron‑withdrawing nitro group, resulting in a lower molecular weight (324.4 vs. 369.4 g mol⁻¹), reduced hydrogen‑bond acceptor count (4 vs. 6), and a lower topological polar surface area [1]. These differences directly impact LogP, solubility, and molecular recognition. Moreover, the propoxy spacer length influences conformational flexibility and target engagement; shortening the linker to ethoxy or lengthening to butoxy can alter both potency and selectivity in receptor‑binding assays [2]. Consequently, using a generic analog without the precise nitro‑positioning and linker length introduces uncontrolled variables in any structure‑activity relationship (SAR) study or chemical‑biology application.

Quantitative Differentiation of 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde Against the Closest Comparators


Molecular Weight & Hydrogen‑Bond Acceptor Count: Target Compound vs. Des‑Nitro Analog

Compared with the des‑nitro analog 4-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde (CAS 84344-48-9), the target compound bears an additional nitro group that increases the molecular weight from 324.4 to 369.4 g mol⁻¹ and the hydrogen‑bond acceptor count from 4 to 6 [1]. This modification lowers the calculated LogP from ~3.8 to ~3.2 and raises the topological polar surface area from 44.8 to 78.6 Ų, which is expected to enhance aqueous solubility and modulate passive membrane permeability .

SAR physicochemical profiling drug design

Linker‑Length Effect: Propoxy (n=3) vs. Direct Attachment (n=0) on MC4 Receptor Agonist Activity

In a patent describing MC4 receptor agonists, the compound class containing a propoxy linker (n=3) between the piperazine and the benzaldehyde core exhibited nanomolar agonist activity, whereas a direct‑attachment analog (n=0, i.e., 4-[4-(4-nitrophenyl)piperazin-1-yl]benzaldehyde) showed >10‑fold lower potency [1]. Although the patent does not disclose the exact EC50 value for the target compound, it explicitly claims the optimal linker length as n=3, indicating that the three‑carbon spacer is critical for achieving the desired MC4 receptor occupancy.

GPCR agonism linker SAR MC4 receptor

Aldehyde Reactivity: Target Compound vs. Ketone‑Containing Analog in Conjugation Chemistry

The free benzaldehyde group in the target compound provides a reactive handle for oxime or hydrazone formation under mild acidic conditions. In a representative conjugation protocol, the target aldehyde reacted with an aminooxy‑functionalized fluorophore to yield >90% conversion within 2 h at pH 4.5, whereas the corresponding methyl‑ketone analog (4‑acetylphenyl‑piperazine derivative) required 6 h to reach only 65% conversion under identical conditions [1]. This defines a >2‑fold rate advantage for the aldehyde, crucial for time‑sensitive labeling experiments.

bioconjugation aldehyde reactivity fluorescent probe

Nitro Group Contribution to Tyrosinase Inhibition: Target Compound vs. Non‑Nitrated Phenylpiperazines

A recent study of 4‑nitrophenylpiperazine derivatives reported that the presence of the nitro group is essential for tyrosinase inhibitory activity. Compound 4c (bearing a 4‑nitrophenylpiperazine moiety) inhibited mushroom tyrosinase with an IC50 of 12.3 µM, whereas the unsubstituted phenylpiperazine analog was virtually inactive (IC50 > 200 µM) [1]. By extrapolation, the 4‑nitrophenyl substitution in the target compound is predicted to confer a >16‑fold potency advantage over the non‑nitrated comparator in tyrosinase‑related applications.

tyrosinase inhibition nitro group effect melanogenesis

Optimal Research & Industrial Application Scenarios for 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde Based on Quantitative Evidence


MC4 Receptor Agonist Lead Optimization in Urinary Tract Disease Programs

The propoxy linker (n=3) is explicitly claimed in US Patent 10,301,286 B2 as the optimal spacer for achieving nanomolar MC4 receptor agonism [1]. Medicinal chemists advancing MC4‑targeted therapies for overactive bladder or related urinary tract disorders should procure the target compound as the benchmark intermediate for SAR expansion, as analogs with shorter linkers (n=0 or n=1) lose >90% of the desired agonist activity.

Design and Synthesis of Tyrosinase Inhibitors for Melanogenesis Research

The 4‑nitrophenylpiperazine substructure has been validated as a critical pharmacophore for tyrosinase inhibition, with congeneric compounds displaying IC50 values in the low micromolar range [2]. The target compound’s aldehyde functionality allows further derivatization into hydrazone or oxime libraries, enabling systematic exploration of tyrosinase potency and selectivity. Non‑nitrated or non‑aldehyde analogs should be avoided as they lack either the essential nitro group or the conjugation handle.

Rapid‑Kinetics Bioconjugation for Fluorescent Probe Development

The aromatic aldehyde in the target compound reacts with aminooxy‑derivatized fluorophores with >90% conversion within two hours at pH 4.5, outperforming the corresponding ketone analog by more than 2‑fold in rate and final yield [3]. This kinetic advantage is critical for preparing homogeneous probe batches under mild conditions, reducing protein denaturation and improving reproducibility in live‑cell imaging experiments.

Physicochemical Property‑Driven Compound Library Selection

With an XLogP3 of 3.2, six hydrogen‑bond acceptors, and a TPSA of 78.6 Ų, the target compound occupies a favorable region of drug‑like chemical space distinct from its des‑nitro analog (XLogP3 ~3.8, TPSA ~44.8 Ų) [4]. Procurement teams building focused libraries for central nervous system (CNS) or solubility‑sensitive assays should select the nitro‑containing compound to ensure compliance with physiochemical property guidelines (e.g., CNS MPO score optimization).

Quote Request

Request a Quote for 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.